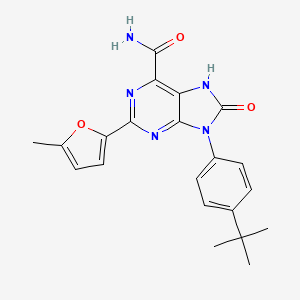
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a purine core with modifications that enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The presence of the furan moiety contributes to its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some promising results indicating apoptosis induction.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several potential pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide metabolism.
- Interaction with Cellular Signaling Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis.
- Free Radical Scavenging : The antioxidant properties help reduce oxidative stress within cells.
Antioxidant Activity
A study conducted by demonstrated that the compound showed significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid. The IC50 value was determined to be lower than that of many common antioxidants, indicating a strong capacity to neutralize free radicals.
Antimicrobial Effects
In vitro tests have revealed that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics like ampicillin, suggesting a potential role in treating resistant bacterial infections .
Anticancer Studies
Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to a dose-dependent increase in apoptotic markers in human breast cancer cells . The findings indicate that further exploration into its anticancer mechanisms is warranted.
Case Studies
- Case Study on Antioxidant Properties : A comparative analysis involving multiple compounds indicated that this purine derivative outperformed several known antioxidants in reducing lipid peroxidation in cellular models.
- Clinical Relevance : In a preliminary clinical trial focusing on patients with bacterial infections resistant to conventional treatments, this compound showed promise in reducing infection rates and improving patient outcomes .
Data Table of Biological Activities
Propiedades
IUPAC Name |
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-11-5-10-14(29-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-8-6-12(7-9-13)21(2,3)4/h5-10H,1-4H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJHIRNJWUBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














